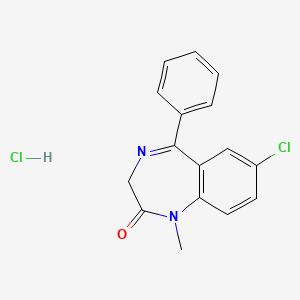

Diazepam hydrochloride

Description

Properties

CAS No. |

52468-36-7 |

|---|---|

Molecular Formula |

C16H14Cl2N2O |

Molecular Weight |

321.2 g/mol |

IUPAC Name |

7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;hydrochloride |

InChI |

InChI=1S/C16H13ClN2O.ClH/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;/h2-9H,10H2,1H3;1H |

InChI Key |

BPYZIOINRAWEQL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Diazepam hydrochloride mechanism of action on GABA-A receptors

An In-depth Technical Guide to the Mechanism of Action of Diazepam Hydrochloride on GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diazepam, a classical benzodiazepine (B76468), exerts its therapeutic effects as an anxiolytic, sedative, anticonvulsant, and muscle relaxant by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It binds to a specific site on the receptor, distinct from the endogenous ligand GABA, and potentiates the receptor's inhibitory function.[3][4] This guide provides a detailed examination of the molecular mechanism of diazepam, focusing on its interaction with the GABA-A receptor, the resulting physiological changes, and the experimental methodologies used to elucidate this action.

The GABA-A Receptor: Structure and Function

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the central nervous system.[2] It is a pentameric ligand-gated ion channel, meaning it is a protein complex composed of five subunits that form a central pore permeable to chloride ions (Cl⁻).[5][6] The most common stoichiometry in the brain consists of two α, two β, and one γ subunit (e.g., α1β2γ2), arranged around the central pore.[1][7]

The binding of the neurotransmitter GABA occurs at the interface between the α and β subunits.[6] When two GABA molecules bind, the receptor undergoes a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[2] This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[1]

Diazepam's Allosteric Modulation Mechanism

Diazepam's action is not as a direct agonist but as a positive allosteric modulator (PAM).[1][8] It does not open the GABA-A receptor channel on its own but enhances the effect of GABA when it is present.[3][8]

The Benzodiazepine Binding Site

The high-affinity binding site for benzodiazepines like diazepam is located at a different subunit interface from the GABA binding sites. It resides specifically at the extracellular junction between an α and the γ2 subunit.[4][5][7] The sensitivity of a GABA-A receptor to diazepam is critically determined by the type of α subunit present. Receptors containing α1, α2, α3, or α5 subunits in combination with a γ2 subunit are diazepam-sensitive.[7][9] In contrast, receptors containing α4 or α6 subunits are considered diazepam-insensitive.[9]

Molecular Action and Impact on Channel Gating

Upon binding to the α/γ interface, diazepam induces a conformational change in the receptor that increases the affinity of the GABA binding sites.[2][3] The primary mechanism of potentiation is an increase in the frequency of channel opening events when GABA is bound, without changing the duration of individual openings or the conductance of the channel.[4][10] This leads to a greater overall influx of Cl⁻ ions for a given concentration of GABA.[1]

This potentiation is observed experimentally as a leftward shift in the GABA dose-response curve, meaning a lower concentration of GABA is required to achieve a given level of receptor activation in the presence of diazepam.[10] The ultimate effect is an enhancement of GABAergic inhibition, leading to the characteristic sedative and anxiolytic effects of the drug.[1]

Caption: Signaling pathway of GABA-A receptor modulation by Diazepam.

Quantitative Data: Subtype Affinity and Functional Effects

The pharmacological profile of diazepam is directly related to its interaction with different α subunit-containing GABA-A receptors. While precise binding affinities can vary between studies, the general contributions of each subtype to diazepam's effects are well-established.

| Receptor Subtype | Primary Mediated Effects of Diazepam | Diazepam Efficacy/Potency |

| α1βxγ2 | Sedation, amnesia, and partial anticonvulsant effects.[1][7] | High affinity and positive modulation.[7] |

| α2βxγ2 | Anxiolytic and muscle relaxant effects.[1][7] | High affinity and positive modulation.[7] |

| α3βxγ2 | Muscle relaxant effects.[7] | High affinity and positive modulation.[7] |

| α5βxγ2 | Memory modulation and muscle relaxant contributions.[1][7] | High affinity and positive modulation.[7] |

| α4βxγ2 / α6βxγ2 | Diazepam-insensitive.[9] | No significant affinity or modulation.[9] |

Note: The EC₅₀ for diazepam-mediated potentiation of GABA-activated current in wild-type α1β2γ2 receptors has been reported in the range of 65-72 nM.[3]

Key Experimental Protocols

The mechanism of diazepam has been elucidated through several key experimental techniques, most notably radioligand binding assays and electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a drug to a receptor.

Objective: To determine the inhibition constant (Ki) of diazepam for the benzodiazepine binding site on specific recombinant GABA-A receptor subtypes.

Methodology:

-

Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) transiently transfected to express specific GABA-A receptor subunit combinations (e.g., α1β3γ2).

-

Assay Setup: The membranes are incubated with a constant concentration of a radiolabeled benzodiazepine ligand, typically [³H]flunitrazepam, which binds to the same site as diazepam.[11]

-

Competitive Binding: A range of concentrations of unlabeled diazepam is added to the incubation mixture. Diazepam competes with [³H]flunitrazepam for binding to the receptor.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing drug (diazepam). The IC₅₀ value (the concentration of diazepam that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method measures the ion flow across the membrane of a cell expressing the receptor, providing functional data on drug modulation.

Objective: To quantify the potentiation of GABA-induced chloride currents by diazepam.

Methodology:

-

Expression System: Messenger RNA (mRNA) for the desired α, β, and γ subunits is injected into Xenopus laevis oocytes.[12] The oocytes translate the mRNA and express functional GABA-A receptors on their plasma membrane.

-

Recording Setup: After 2-4 days of incubation, an oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential (voltage), and the other injects current to "clamp" the membrane potential at a fixed value (e.g., -70 mV).

-

GABA Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC₃-EC₁₀) to the oocyte.[5][11]

-

Co-application of Diazepam: Diazepam is then co-applied with the same concentration of GABA. The potentiation of the current by diazepam is measured as the increase in current amplitude compared to GABA alone.

-

Dose-Response Analysis: A full dose-response curve is generated by applying various concentrations of diazepam to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation).[3]

Caption: Workflow for a TEVC experiment studying Diazepam's effects.

Logical Cascade of Diazepam's Action

The sequence of events from receptor binding to neuronal inhibition can be summarized in a clear logical progression.

Caption: Cause-and-effect relationship of Diazepam's action.

Conclusion

This compound's mechanism of action is a well-defined example of positive allosteric modulation. By binding to a specific site on the GABA-A receptor, it enhances the natural inhibitory action of GABA, leading to a reduction in neuronal activity. This modulation is dependent on the subunit composition of the receptor, which forms the basis for the diverse therapeutic and side-effect profile of benzodiazepines. Understanding this detailed mechanism at the molecular, quantitative, and functional levels is critical for the rational design of novel therapeutics targeting the GABAergic system with improved specificity and safety profiles.

References

- 1. Diazepam - Wikipedia [en.wikipedia.org]

- 2. benzoinfo.com [benzoinfo.com]

- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Diazepam Hydrochloride in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of diazepam hydrochloride in the human body. Diazepam, a widely prescribed benzodiazepine (B76468) for anxiety, muscle spasms, and seizures, undergoes extensive metabolism, resulting in several pharmacologically active compounds. Understanding the metabolic pathways, the quantitative profiles of the metabolites, and the methodologies for their detection is critical for drug development, clinical pharmacology, and toxicology.

Primary Metabolites of Diazepam

Diazepam is primarily metabolized in the liver into three major active metabolites: nordiazepam (desmethyldiazepam), temazepam, and oxazepam. These metabolites contribute to the overall pharmacological effect and long half-life of diazepam. The metabolic process involves two main pathways: N-demethylation and 3-hydroxylation, which ultimately converge to form oxazepam.[1] Subsequently, temazepam and oxazepam are conjugated with glucuronic acid to form water-soluble glucuronides that are excreted in the urine.[1][2]

The principal metabolic pathways are:

-

N-demethylation: Diazepam is demethylated by cytochrome P450 enzymes, primarily CYP2C19 and to a lesser extent CYP3A4, to form its major and long-acting metabolite, nordiazepam.[3]

-

3-Hydroxylation: Diazepam can also be hydroxylated at the 3-position by CYP3A4 to form temazepam.[3]

-

Secondary Metabolism: Both nordiazepam and temazepam are further metabolized to oxazepam. Nordiazepam undergoes hydroxylation, and temazepam undergoes N-demethylation.[1]

-

Conjugation: Oxazepam and temazepam are then conjugated with glucuronic acid to form oxazepam-glucuronide and temazepam-glucuronide, which are the main urinary excretion products.[1][2]

Quantitative Data on Diazepam and its Metabolites

The pharmacokinetic parameters of diazepam and its primary metabolites exhibit significant inter-individual variability. The following tables summarize key pharmacokinetic data from studies in human subjects following oral administration of diazepam.

Table 1: Pharmacokinetic Parameters of Diazepam and its Metabolites in Human Plasma

| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | t½ (h) |

| Diazepam | 5 | 87.37 ± 31.92 | 1.04 ± 1.00 | 129.07 ± 75.00 |

| Nordiazepam | 5 | 3.80 ± 1.75 | 133.14 ± 109.63 | 229.73 ± 236.83 |

| Oxazepam | 5 | 1.62 ± 2.64 | 100.29 ± 87.16 | 382.86 ± 324.58 |

| Temazepam Glucuronide | 5 | 2.08 ± 0.88 | 44.43 ± 55.41 | 130.53 ± 72.11 |

| Oxazepam Glucuronide | 5 | 1.10 ± 0.41 | 66.86 ± 56.33 | 240.66 ± 170.12 |

Data from a pharmacokinetic study in Chinese subjects after a single oral dose of 5 mg diazepam.[4]

Table 2: Pharmacokinetic Parameters of Diazepam and its Metabolites in Human Urine

| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) |

| Diazepam | 5 | 2.38 ± 1.26 | 1.93 ± 2.91 |

| Nordiazepam | 5 | 1.17 ± 0.40 | 100.21 ± 70.07 |

| Temazepam Glucuronide | 5 | 145.61 ± 136.98 | 41.14 ± 29.95 |

| Oxazepam Glucuronide | 5 | 101.57 ± 76.86 | 165.86 ± 121.68 |

Data from a pharmacokinetic study in Chinese subjects after a single oral dose of 5 mg diazepam.[1][2]

Metabolic Pathway of Diazepam

The following diagram illustrates the primary metabolic pathways of diazepam in humans.

References

- 1. Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants | springermedizin.de [springermedizin.de]

- 2. Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacokinetics | Study on the Pharmacokinetics of Diazepam and Its Metabolites in Blood of Chinese People | springermedicine.com [springermedicine.com]

Long-Term Effects of Diazepam Hydrochloride on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of diazepam hydrochloride on synaptic plasticity. Diazepam, a widely prescribed benzodiazepine (B76468), exerts its primary effects by positively modulating GABA-A receptors.[1][2] While beneficial for short-term treatment of anxiety and other neurological conditions, prolonged use is associated with significant alterations in synaptic structure and function, potentially leading to cognitive impairments.[1][3][4] This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Quantitative Impact on Synaptic Plasticity

Long-term administration of diazepam has been shown to induce significant quantitative changes in key markers of synaptic plasticity, primarily affecting dendritic spine density and long-term potentiation (LTP). These alterations are crucial as they form the structural and functional basis of learning and memory.

Dendritic Spine Density

Dendritic spines are small membranous protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. Changes in their density are a direct measure of structural plasticity. Chronic diazepam treatment has been consistently shown to decrease dendritic spine density in various brain regions.

| Brain Region | Animal Model | Treatment Regimen | Outcome | Reference |

| Prefrontal Cortex (Apical Dendrites) | Adult Mice | 2 mg/kg/day, i.p. for 21 days | Significant decrease in spine density | [5] |

| Hippocampus (CA1) | Young Mice (8 weeks) | Chronic administration via osmotic minipump | Significant reduction in spine density | [1][6] |

| Hippocampus (CA1 & CA3) | Middle-aged Mice (12 months) | Chronic administration via osmotic minipump | Significant reduction in spine density in both regions | [1][6] |

| Cortical Pyramidal Neurons | Neonatal Rat Pups | Single dose of 30 mg/kg on postnatal day 7 | Persistent reduction in dendritic spine density into adolescence | [7] |

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses based on recent patterns of activity and is a widely accepted cellular model for learning and memory. Studies have demonstrated that chronic diazepam exposure impairs the induction and maintenance of LTP.

| Brain Region | Animal Model | Treatment Regimen | Outcome on LTP | Reference |

| Hippocampus (CA1 & CA3) | Young Mice | Chronic administration via osmotic minipump | Impaired magnitude of LTP | [1] |

| Hippocampus & Piriform Cortex | Rat Slices | Acute application | Blocked LTP elicited by theta pattern stimulation | [8] |

Key Experimental Protocols

The following methodologies are commonly employed to investigate the long-term effects of diazepam on synaptic plasticity.

Chronic Diazepam Administration in Rodents

This protocol is designed to model the long-term clinical use of diazepam.

-

Subjects: Typically adult or aged mice (e.g., C57BL/6J) or rats (e.g., Sprague Dawley).[1][5][7]

-

Administration Route: Intraperitoneal (i.p.) injections or continuous infusion via subcutaneously implanted osmotic minipumps to ensure stable drug levels.[1][5]

-

Dosage and Duration: A common dosage for mice is 2 mg/kg/day, administered for a period of 21 to 28 days to induce long-term neuroadaptive changes.[1][5]

-

Fig. 1: Workflow for Chronic Diazepam Studies.

Analysis of Dendritic Spine Density

Golgi-Cox staining is the gold standard for visualizing neuronal morphology and quantifying dendritic spines.

-

Tissue Preparation: Brains are extracted and processed using a Golgi-Cox staining kit.

-

Imaging: Stained neurons, particularly pyramidal neurons in the cortex and hippocampus, are imaged using a bright-field microscope with a high-magnification objective (e.g., 100x oil-immersion).

-

Quantification: Dendritic segments of a defined length are selected from apical and basal dendrites. The number of spines along these segments is manually or semi-automatically counted using software like ImageJ. Spine density is then expressed as the number of spines per unit length (e.g., per 10 µm).[1][7]

Electrophysiological Assessment of LTP

Extracellular field potential recordings in acute brain slices are used to measure synaptic transmission and plasticity.

-

Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) containing the hippocampus are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals), and a recording electrode is positioned in the dendritic layer of the target neurons (e.g., CA1 stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).

-

LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).

-

Analysis: The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope 45-60 minutes after HFS compared to the pre-stimulation baseline.[1]

Molecular Mechanisms and Signaling Pathways

The long-term effects of diazepam on synaptic plasticity are mediated by complex molecular cascades that go beyond simple GABA-A receptor modulation. Two prominent pathways have been identified.

Microglia-Mediated Synapse Elimination

Recent evidence points to the involvement of brain's resident immune cells, the microglia, in the diazepam-induced loss of synapses.[3][9] This pathway is independent of the classical GABA-A receptor modulation.

-

Mechanism: Diazepam binds to the 18 kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane of microglia.[3][4][9] This binding activates the microglia, leading them to engulf and eliminate dendritic spines, a process that contributes to the observed reduction in spine density and subsequent cognitive impairments.[3][4][9][10]

Disruption of Inhibitory Synapses via PLCδ/Ca2+/Calcineurin Signaling

Prolonged potentiation of GABA-A receptors by diazepam can trigger a negative feedback loop that leads to the disassembly of inhibitory synapses.[2]

-

Mechanism: Sustained diazepam exposure enhances GABA-A receptor activity, which in turn activates a metabotropic-like signaling cascade. This involves Phospholipase C delta (PLCδ), which is directly associated with the GABA-A receptor.[2] PLC activation leads to the release of calcium (Ca2+) from intracellular stores. The elevated intracellular Ca2+ activates calcineurin, a Ca2+/calmodulin-dependent phosphatase. Calcineurin then dephosphorylates GABA-A receptors, promoting their internalization and ultimately leading to the loss of inhibitory synapses.[2]

Conclusion

The long-term administration of this compound induces significant and measurable deficits in synaptic plasticity. These changes manifest as a reduction in the structural complexity of neurons, evidenced by decreased dendritic spine density, and as a functional impairment in the ability of synapses to strengthen, demonstrated by reduced LTP. The underlying mechanisms are multifaceted, involving not only direct consequences of sustained GABA-A receptor modulation but also the activation of microglia-mediated synapse pruning. For researchers and drug development professionals, these findings underscore the need for caution in the long-term prescription of benzodiazepines and highlight potential molecular targets, such as the TSPO protein and the PLCδ/calcineurin pathway, for developing therapeutic strategies to mitigate the adverse cognitive effects associated with chronic use.

References

- 1. Frontiers | Impaired Cognitive Function and Hippocampal Changes Following Chronic Diazepam Treatment in Middle-Aged Mice [frontiersin.org]

- 2. Diazepam-induced loss of inhibitory synapses mediated by PLCδ/ Ca2+/calcineurin signalling downstream of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DZNE [dzne.de]

- 4. iflscience.com [iflscience.com]

- 5. Chronic benzodiazepine treatment decreases spine density in cortical pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neonatal Diazepam Exposure Decreases Dendritic Arborization and S...: Ingenta Connect [ingentaconnect.com]

- 8. Benzodiazepines block long-term potentiation in slices of hippocampus and piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. experts.illinois.edu [experts.illinois.edu]

Role of CYP2C19 and CYP3A4 in diazepam hydrochloride metabolism

An In-Depth Technical Guide on the Role of CYP2C19 and CYP3A4 in Diazepam Hydrochloride Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepam, a long-acting benzodiazepine, is widely prescribed for conditions such as anxiety, insomnia, seizures, and muscle spasms.[1] Its clinical efficacy and safety are profoundly influenced by its metabolism, which exhibits significant inter-individual variability.[1][2] The primary site of diazepam metabolism is the liver, where it is biotransformed by the cytochrome P450 (CYP) superfamily of enzymes.[3] Specifically, CYP2C19 and CYP3A4 are the principal isozymes responsible for the initial oxidative metabolism of diazepam.[2][4][5] Understanding the distinct and overlapping roles of these two enzymes is critical for predicting drug clearance, anticipating drug-drug interactions, and personalizing diazepam therapy, particularly in individuals with genetic variations in these enzymes.[4][6] This guide provides a detailed examination of the metabolic pathways of diazepam, the specific contributions of CYP2C19 and CYP3A4, quantitative kinetic data, and the experimental protocols used to elucidate these mechanisms.

Metabolic Pathways of Diazepam

The metabolism of this compound proceeds through two primary oxidative pathways: N-demethylation and 3-hydroxylation.[4][7] These reactions produce pharmacologically active metabolites, which contribute to the drug's long duration of action.

-

N-demethylation: This major pathway converts diazepam to N-desmethyldiazepam (nordiazepam). Nordiazepam is an active metabolite with a longer half-life than the parent drug and is found in plasma at concentrations equivalent to diazepam.[1][2] This reaction is catalyzed by both CYP2C19 and CYP3A4.[3][5]

-

3-hydroxylation: This pathway results in the formation of another active metabolite, temazepam.[2] 3-hydroxylation of diazepam is primarily mediated by CYP3A4.[2][3][8]

These primary metabolites undergo further metabolism. Nordiazepam is subsequently hydroxylated by CYP3A4 to form oxazepam.[5][9] Temazepam is also converted to oxazepam, a process involving both CYP3A4 and CYP2C19.[3][9] Oxazepam is then primarily eliminated via glucuronidation.[4]

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Diazepam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. eugenomic.com [eugenomic.com]

- 4. ClinPGx [clinpgx.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 mediated metabolism of diazepam in human and rat: involvement of human CYP2C in N-demethylation in the substrate concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Neuro-Transcriptomic Landscape of Diazepam in the Hippocampus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of diazepam hydrochloride on gene expression within the hippocampus, a brain region critical for memory, learning, and emotional regulation. Diazepam, a widely prescribed benzodiazepine (B76468), exerts its primary anxiolytic, sedative, and anticonvulsant effects through the potentiation of GABAergic inhibition. However, its long-term use is associated with tolerance, dependence, and cognitive side effects, phenomena rooted in complex neuroadaptations at the molecular level. This document synthesizes key findings on diazepam-induced transcriptomic and proteomic changes in the hippocampus, providing detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways.

Core Molecular Sequelae of Diazepam Administration

Chronic administration of diazepam triggers a cascade of molecular alterations in the hippocampus, impacting synaptic plasticity, neurogenesis, and inflammatory pathways. These changes are considered potential mechanisms underlying the development of tolerance and withdrawal phenomena associated with long-term benzodiazepine use.[1]

Key Gene Expression and Protein Level Alterations

Diazepam administration, particularly over extended periods, leads to significant changes in the expression of a variety of genes and proteins in the hippocampus. These alterations are not uniform and can be influenced by factors such as the duration of treatment and the specific hippocampal subregion.

| Gene/Protein | Change | Experimental Context | Reference |

| NOS-1 (nNOS) | Increased Expression | Chronic diazepam treatment leading to dependence and withdrawal in rats (dorsal hippocampus). | [2][3] |

| FGF-2 | Upregulated mRNA | Acute diazepam injection in rats. Peak elevation at 6 hours, returning to control by 24 hours. | [4] |

| Lcn2 (Lipocalin 2) | Upregulated mRNA and Protein | Chronic diazepam administration in mice. Observed in the cortex, hippocampus, and amygdala. | [5] |

| GABA-A Receptor Subunits | Downregulation | Chronic diazepam administration. | [1][6] |

| BDNF | Decreased Protein Levels | Acute administration of some benzodiazepines (triazolam and zolpidem), but not repeated diazepam. | [7] |

| c-Fos | No Significant Change | Acute or repeated diazepam administration. | [7] |

| NeuroD1 | No Significant Change | Chronic diazepam administration in young and middle-aged mice. | [1][6] |

Signaling Pathways Modulated by Diazepam

Diazepam's influence on hippocampal gene expression is mediated by intricate signaling cascades. Understanding these pathways is crucial for identifying potential targets to mitigate the adverse effects of long-term benzodiazepine therapy.

GABA-A Receptor Downregulation Pathway

Prolonged exposure to diazepam can lead to a reduction in the expression of GABA-A receptor subunits, a potential mechanism for tolerance. This process is initiated by the activation of L-type voltage-gated calcium channels (L-VGCCs).[8]

References

- 1. Impaired Cognitive Function and Hippocampal Changes Following Chronic Diazepam Treatment in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyscijournal.com [pharmacyscijournal.com]

- 3. Diazepam withdrawal expression is related to hippocampal NOS-1 upregulation - CONICET [bicyt.conicet.gov.ar]

- 4. Diazepam induces FGF-2 mRNA in the hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic diazepam administration increases the expression of Lcn2 in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Impaired Cognitive Function and Hippocampal Changes Following Chronic Diazepam Treatment in Middle-Aged Mice [frontiersin.org]

- 7. Alterations in brain-derived neurotrophic factor in the mouse hippocampus following acute but not repeated benzodiazepine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diazepam-Induced Down-Regulation of the GABAA receptor α1 Subunit, as mediated by the activation of L-Type Voltage-Gated calcium Channel/Ca2+/Protein kinase a signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of diazepam hydrochloride for research purposes

An In-depth Technical Guide on the Discovery and Synthesis of Diazepam Hydrochloride for Research Purposes

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of diazepam, a pivotal molecule in the benzodiazepine (B76468) class of drugs. It details the serendipitous discovery by Leo Sternbach at Hoffmann-La Roche and outlines a robust synthetic protocol for its preparation as the hydrochloride salt, suitable for research applications. The document includes tabulated physicochemical data, detailed experimental procedures, and visual representations of the synthesis workflow and its primary signaling pathway, designed for researchers, scientists, and professionals in drug development.

Introduction: The Serendipitous Discovery of Benzodiazepines

The journey to diazepam began in the early 1950s at the Hoffmann-La Roche laboratories in New Jersey, where chemist Leo Sternbach was tasked with finding a safer alternative to the highly addictive barbiturates then used as tranquilizers.[1] After several years of synthesizing numerous compounds without identifying a viable drug candidate, the project was officially shelved in 1955.[1]

In a turn of events characteristic of scientific breakthroughs, a previously synthesized and untested compound was rediscovered during a laboratory clean-up in 1957.[1] This compound, chlordiazepoxide, exhibited "unusually interesting properties" in pharmacological tests and was subsequently approved for medical use in 1960 under the brand name Librium, becoming the first-ever benzodiazepine tranquilizer.[1][2][3][4]

Building on this success, Sternbach's team developed new analogues. In 1959, they synthesized diazepam, which proved to be significantly more potent—3 to 10 times as effective as Librium—with a very low toxicity profile.[1][5] Hoffmann-La Roche launched diazepam in 1963 under the trade name Valium.[2][3][5] It quickly became one of the most prescribed medications globally, revolutionizing the treatment of anxiety, muscle spasms, seizures, and other conditions.[1][5][6]

Synthesis of this compound

The synthesis of diazepam for research purposes can be accomplished through several established routes. The following protocol describes a common and reliable method starting from 2-amino-5-chlorobenzophenone (B30270), followed by conversion to the water-soluble hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one

-

To a solution of 2-amino-5-chlorobenzophenone (1 equivalent) in pyridine, add glycine (B1666218) ethyl ester hydrochloride (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one.[7][8]

Step 2: N-Methylation to form Diazepam

-

Dissolve the product from Step 1 in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH) or sodium ethoxide (1.2 equivalents), to the solution and stir for 30 minutes at room temperature to form the anion.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate (B86663) (1.2 equivalents), dropwise to the mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Once the reaction is complete, quench the mixture by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diazepam.[7]

Step 3: Conversion to this compound

-

Dissolve the purified diazepam base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in the same solvent dropwise while stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield this compound as a crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Pharmacokinetic Properties

The efficacy and formulation of diazepam are dictated by its chemical and physical properties. The hydrochloride salt is often prepared to improve aqueous solubility for certain formulations.

Data Presentation

Table 1: Physicochemical Properties of Diazepam and its Hydrochloride Salt

| Property | Diazepam | This compound | Reference(s) |

| Appearance | Off-white to yellow crystalline powder | White or almost white crystalline powder | [9][10] |

| Molecular Formula | C₁₆H₁₃ClN₂O | C₁₆H₁₄Cl₂N₂O | [11] |

| Molar Mass | 284.7 g/mol | 321.2 g/mol | [11] |

| Melting Point | 131-135 °C | Not specified | [11] |

| pKa | 3.3 | Not applicable | [11] |

| Solubility | Water: Very slightly solubleMethanol: Slightly solubleChloroform: Freely soluble | Water: Potentially solubleEthanol/Methanol: Soluble | [10][11] |

Table 2: Synthesis and Pharmacokinetic Data

| Parameter | Value | Reference(s) |

| Typical Synthesis Yield | 50-96% (route dependent) | [5][12] |

| Purity (Post-Recrystallization) | >98% | [12] |

| Bioavailability (Oral) | 93-100% | [5] |

| Onset of Action (Oral) | 15-60 minutes | |

| Elimination Half-life | 24-48 hours | [5] |

| Plasma Protein Binding | 96-99% | [5] |

Mechanism of Action: GABA-A Receptor Modulation

Diazepam exerts its therapeutic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[5][13][14]

The mechanism proceeds as follows:

-

Binding: Diazepam binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine (BZ) site, which is located at the interface between the α (alpha) and γ (gamma) subunits.[5][14]

-

Conformational Change: This binding event induces a conformational change in the receptor complex.[13]

-

Potentiation of GABA: The conformational change increases the affinity of the GABA-A receptor for its endogenous ligand, GABA.[5][13]

-

Increased Channel Opening: This potentiation enhances the effect of GABA, leading to an increased frequency of the opening of the receptor's associated chloride (Cl⁻) ion channel.[13]

-

Neuronal Hyperpolarization: The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the postsynaptic membrane.[5] This makes the neuron less excitable and less likely to fire an action potential.

-

CNS Depression: The overall effect is an enhancement of inhibitory neurotransmission throughout the CNS, which manifests as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[5][13]

Signaling Pathway Diagram

Caption: Signaling pathway of Diazepam at the GABA-A receptor.

Conclusion

The discovery of diazepam was a landmark event in medicinal chemistry and pharmacology, providing a highly effective therapeutic agent that has been in clinical use for over six decades. Its synthesis is well-established, allowing for its preparation in high yield and purity for research and development purposes. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action as a positive allosteric modulator of the GABA-A receptor is fundamental for professionals engaged in neuroscience research and the development of novel CNS-acting agents. This guide serves as a core technical resource, consolidating this critical information for the scientific community.

References

- 1. Diazepam | Magnificent molecules | RSC Education [edu.rsc.org]

- 2. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 3. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 5. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazepam - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. swgdrug.org [swgdrug.org]

- 12. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 13. What is the mechanism of Diazepam? [synapse.patsnap.com]

- 14. ClinPGx [clinpgx.org]

The Impact of Diazepam Hydrochloride on Neuronal Action Potential Firing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which diazepam hydrochloride, a benzodiazepine (B76468), modulates neuronal action potential firing. The document synthesizes key findings from electrophysiological studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

This compound primarily exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This modulation enhances the receptor's affinity for GABA, leading to an increased frequency of chloride (Cl-) channel opening.[2][3][4] The subsequent influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, increasing the difference between the resting potential and the threshold potential required to fire an action potential.[1][2] This ultimately results in a decreased likelihood of neuronal firing and a general dampening of neuronal excitability.[1][2]

Signaling Pathway of Diazepam's Action at the GABA-A Receptor

The following diagram illustrates the sequence of events following diazepam's interaction with the GABA-A receptor.

Quantitative Effects on Neuronal Firing

Electrophysiological studies have quantified the inhibitory effects of diazepam on neuronal action potential firing across various neuronal populations.

| Neuronal Type | Diazepam Concentration | Effect on Firing Rate | Reference |

| Neocortical Neurons | Up to 6.25 µM | ~20% reduction in spontaneous action potential firing | [5] |

| Neocortical Neurons | >12.5 µM | Further concentration-dependent dampening of network activity | [5] |

| Cultured Spinal Neurons | 10 µM | Reduced duration of repetitive action potential discharges in 50% of neurons | [6] |

| Cultured Spinal Neurons | 100 µM | Complete block of repetitive firing | [6] |

| Electrophysiological Parameter | Diazepam Concentration | Observed Effect | Reference |

| GABA-induced Chloride Current | 3 x 10-9 to 10-4 M | Dose- and time-dependent facilitation | [7] |

| Voltage-dependent Na+ Current (N2A cells) | 100 µM | Reduction to 60-67% of control | [6] |

| Na+ Channel Inactivation Curve (N2A cells) | 100 µM | Hyperpolarizing shift of -4.8 +/- 0.5 mV | [6] |

| GABA-A Channel Conductance (Cultured Hippocampal Neurons) | Varies | Concentration-dependent increase (up to 7-fold) | [8][9] |

Dual Mechanism of Action

Research suggests that diazepam's impact on neuronal firing is not solely mediated by the classical benzodiazepine binding site on the GABA-A receptor. Studies on neocortical neurons have revealed a biphasic attenuation of spontaneous action potential firing.[5] At lower concentrations (up to 6.25 µM), the reduction in firing is mediated by the classical, flumazenil-sensitive binding site.[5] However, at higher concentrations (>12.5 µM), diazepam elicits a further, flumazenil-resistant dampening of neuronal activity, suggesting the involvement of a second, non-classical binding site.[5]

Furthermore, some of the anticonvulsant properties of diazepam may be attributed to its interaction with voltage-dependent sodium channels.[1] Diazepam has been shown to limit sustained repetitive firing by slowing the recovery of sodium channels from inactivation.[1][6]

Experimental Protocols

Extracellular Multiunit Recordings in Organotypic Slice Cultures

This protocol is adapted from studies investigating the effects of diazepam on spontaneous action potential activity in neocortical neurons.[5]

Methodology:

-

Tissue Preparation: Organotypic slice cultures of the neocortex are prepared from animal models (e.g., rats).

-

Recording Setup: Slices are placed on a microelectrode array. Extracellular multiunit recordings are performed to capture the spontaneous action potential firing of neuronal populations.

-

Drug Application: Diazepam is applied over a wide range of concentrations (e.g., from 10 nM up to 100 µM).[5] In some experiments, the benzodiazepine antagonist flumazenil (B1672878) is co-applied to determine the specificity of the effect.[5]

-

Data Analysis: The frequency of spontaneous action potential firing is quantified before and after drug application to determine the concentration-dependent effects of diazepam.

Patch-Clamp Electrophysiology in Isolated Neurons

This protocol is a generalized representation based on studies examining diazepam's effect on GABA-induced currents in sensory neurons.[7][10]

Methodology:

-

Cell Preparation: Neurons (e.g., frog sensory neurons) are isolated and prepared for patch-clamp recording.[10]

-

Recording Configuration: The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette to gain electrical access to the neuron's interior or a patch of its membrane.[10][11]

-

Drug and Agonist Application: A "concentration-clamp" technique can be used for rapid application of GABA and diazepam.[10] The effect of diazepam on the GABA-induced chloride current is measured.

-

Data Acquisition and Analysis: The current-voltage relationship, channel conductance, and kinetics of the GABA-gated chloride channels are analyzed in the presence and absence of diazepam.[10]

In Vivo Electrophysiology

This protocol is based on studies investigating the effects of systemically administered diazepam on neuronal firing in live animals.[12]

Methodology:

-

Animal Preparation: Anesthetized animals (e.g., rats) are surgically prepared for in vivo electrophysiological recording from a specific brain region (e.g., hippocampus).[12]

-

Electrode Implantation: Recording electrodes are implanted to monitor the firing activity of individual neurons or neuronal populations.

-

Drug Administration: Diazepam is administered systemically (e.g., intravenously) in a dose-dependent manner.[12]

-

Stimulation and Recording: The effect of diazepam on both spontaneous and evoked neuronal firing (e.g., by electrical stimulation of an afferent pathway) is recorded.[12]

-

Data Analysis: Changes in the firing rate and pattern of neuronal activity are analyzed to determine the in vivo effects of diazepam.

Conclusion

This compound robustly suppresses neuronal action potential firing primarily through the positive allosteric modulation of GABA-A receptors, leading to enhanced chloride-mediated inhibition. Quantitative electrophysiological studies have consistently demonstrated a concentration-dependent reduction in neuronal firing rates. Furthermore, evidence points to a more complex mechanism of action involving a secondary, flumazenil-insensitive site at higher concentrations and an inhibitory effect on voltage-dependent sodium channels. The experimental protocols outlined in this guide provide a framework for the continued investigation of diazepam's nuanced effects on neuronal excitability, which is crucial for the development of novel therapeutics targeting the GABAergic system.

References

- 1. Diazepam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Diazepam? [synapse.patsnap.com]

- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzodiazepine withdrawal syndrome - Wikipedia [en.wikipedia.org]

- 5. Diazepam decreases action potential firing of neocortical neurons via two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of diazepam on the voltage-dependent Na+ current. Comparison with the effects of phenytoin, carbamazepine, lidocaine and flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazepam action on gamma-aminobutyric acid-activated chloride currents in internally perfused frog sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hippocampal GABA(A) channel conductance increased by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. Augmentation of GABA-induced chloride current in frog sensory neurons by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. In vivo presynaptic modulation of serotonergic neurotransmission in the rat hippocampus by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Solubilization of Diazepam Hydrochloride for In Vitro Assays

Application Note

Diazepam, a benzodiazepine, is widely utilized in neuroscience research for its anxiolytic, sedative, and anticonvulsant properties.[1][2] For in vitro studies, accurate and consistent preparation of diazepam solutions is critical to ensure reproducible experimental outcomes. Diazepam hydrochloride, the salt form of diazepam, is often used due to its improved solubility in aqueous solutions compared to its free base form. This document provides a detailed protocol for the solubilization of this compound for use in various in vitro assays, including cell-based studies and biochemical assays.

Diazepam's mechanism of action primarily involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel.[2][3] This interaction leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.

The choice of solvent is a critical consideration, as diazepam is sparingly soluble in water.[1][3][4] Organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) are commonly employed to prepare stock solutions.[4] For cell culture experiments, it is imperative to minimize the final concentration of the organic solvent to avoid cytotoxicity.[5]

This protocol outlines the steps for preparing a stock solution of this compound and subsequent dilutions to working concentrations suitable for in vitro applications. It also provides a summary of solubility data and stability information to guide researchers in handling and storing diazepam solutions.

Quantitative Data Summary

The following table summarizes the solubility of diazepam in various solvents. Researchers should note that "diazepam" and "this compound" are often used interchangeably in literature, and solubility can be pH-dependent.[3][6]

| Solvent | Solubility | Reference |

| Water | Very slightly soluble (approx. 0.05 mg/mL) | [3][4] |

| Ethanol (95%) | Soluble (approx. 41 mg/mL) | [4] |

| Methanol | Soluble | [4][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Propylene Glycol | Soluble (approx. 17 mg/mL) | [4] |

| Chloroform | Freely soluble | [3] |

| Phosphate Buffer (pH 6.8) | Poorly soluble (dissolution of ~2.99% after 60 minutes for pure diazepam) | [8] |

| 0.1 N Hydrochloric Acid | Soluble | [9] |

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

Materials:

-

This compound powder (MW: 321.2 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Sterile, pyrogen-free water or appropriate cell culture medium for dilutions

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility, especially if the solution will be used in cell culture.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, weigh 3.212 mg of this compound for every 1 mL of DMSO.

-

Dissolution:

-

Add the weighed this compound to a sterile microcentrifuge tube or glass vial.

-

Add the calculated volume of DMSO.

-

Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.[4]

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[4] Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional): If the stock solution needs to be sterile for cell culture applications and was not prepared from sterile components in an aseptic environment, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. Diazepam solutions are sensitive to light and should be stored in light-protected containers.[3]

-

For short-term storage, solutions can be kept at 4°C for a few days.[3][10] Studies have shown that diazepam in solution can be stable for extended periods when refrigerated.[3][10]

-

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using sterile cell culture medium or an appropriate assay buffer immediately before use.

-

It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5]

-

Mix the working solution thoroughly by gentle pipetting or inversion.

-

Vehicle Control:

For all in vitro experiments, it is essential to include a vehicle control group. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO in cell culture medium) used to prepare the working solution of this compound. This allows for the differentiation of the effects of the drug from any potential effects of the solvent itself.

Visualizations

Signaling Pathway of Diazepam

References

- 1. uspharmacist.com [uspharmacist.com]

- 2. Diazepam 439-14-5 [sigmaaldrich.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 地西泮标准液 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 9. swgdrug.org [swgdrug.org]

- 10. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Diazepam Hydrochloride using a Stability-Indicating RP-HPLC Method

Introduction

Diazepam, a benzodiazepine (B76468) derivative, is widely used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Accurate and reliable quantification of diazepam in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. This application note describes a simple, precise, and rapid reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of diazepam hydrochloride. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Instrument | Shimadzu LC-2030 with UV detector or equivalent |

| Column | C18 Hypersil BDS (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05M Potassium Dihydrogen Phosphate (B84403) Buffer (pH 4.5 adjusted with o-phosphoric acid) : Methanol (B129727) (40:60 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 248 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[1] |

| Retention Time | Approximately 3.3 min[1] |

Protocols

1. Preparation of Mobile Phase

-

Buffer Preparation (0.05M Potassium Dihydrogen Phosphate): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[1] Sonicate for 10 minutes to degas.

-

pH Adjustment: Adjust the pH of the buffer to 4.5 with diluted o-phosphoric acid.[1]

-

Mobile Phase Preparation: Mix the prepared buffer and methanol in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[1]

2. Preparation of Standard Solutions

-

Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of Diazepam reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a sufficient volume of methanol, sonicate for 5 minutes, and then make up the volume to the mark with methanol.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 10, 15, 20, 25, 30 µg/mL).[1]

3. Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 20 mg of diazepam and transfer it to a 100 mL volumetric flask.

-

Add about 60 mL of the mobile phase and shake for 15 minutes.[1]

-

Make up the volume to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 20 µg/mL.[1]

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 20 µg/mL) five or six times. The system is deemed suitable for use if the acceptance criteria are met.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Method Validation Summary

The developed method was validated as per ICH guidelines for linearity, accuracy, precision, and robustness.

Linearity

The linearity of the method was evaluated by analyzing a series of diazepam standard solutions. The calibration curve was constructed by plotting the peak area versus the concentration.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 10 - 500 | 0.997[2] |

| 10 - 30 | > 0.999 |

Accuracy (Recovery Studies)

The accuracy of the method was determined by spiking a known amount of standard drug at three different levels (80%, 100%, and 120%) to the pre-analyzed sample solution.[1]

| Spiked Level | Mean Recovery (%) | % RSD |

| 80% | 99.85 | < 2.0 |

| 100% | 100.12 | < 2.0 |

| 120% | 99.95 | < 2.0 |

Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate (inter-day) precision studies.

-

Repeatability (Intra-day Precision): Six replicate injections of a standard solution (20 µg/mL) were made on the same day. The % RSD for the peak areas was calculated.[1]

-

Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days using standard solutions of three different concentrations.[1]

| Precision Study | Concentration (µg/mL) | % RSD |

| Repeatability | 20 | 0.564[1] |

| Intra-day | 10, 20, 30 | < 2.0 |

| Inter-day | 10, 20, 30 | < 2.0 |

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.2 mL/min) and the mobile phase composition.[1] The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Visualizations

References

Application Notes: Diazepam Hydrochloride as a Positive Control in Preclinical Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepam, a benzodiazepine (B76468) medication sold under the brand name Valium among others, is a widely recognized anxiolytic agent.[1] Its well-characterized mechanism of action and consistent efficacy in reducing anxiety-like behaviors in animal models make it an ideal positive control for screening novel anxiolytic compounds.[2][3] These application notes provide detailed protocols for using diazepam in three common rodent anxiety models: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test.

Mechanism of Action

Diazepam exerts its anxiolytic effects by potentiating the activity of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[4][5] It acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel.[6][7] Diazepam binds to a specific site on the receptor, distinct from the GABA binding site.[6] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[5][6] The enhanced binding of GABA leads to a more frequent opening of the chloride channel, resulting in an increased influx of chloride ions into the neuron.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability throughout the nervous system.[5] This overall increase in inhibitory tone is responsible for diazepam's calming and anxiety-reducing effects.[4][5]

Caption: Diazepam's Mechanism of Action at the GABA-A Receptor.

Experimental Workflow Overview

A typical experimental workflow for evaluating anxiolytic drug candidates using diazepam as a positive control involves several key stages, from animal preparation to data interpretation. This ensures the validity and reproducibility of the results.

Caption: General Experimental Workflow for Anxiety Models.

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][9] The test is based on the animal's natural aversion to open and elevated spaces.[8][9] Anxiolytic compounds, like diazepam, increase the proportion of time spent and entries made into the open arms.[10][11]

Protocol:

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm). It has two open arms and two closed arms (enclosed by high walls) of equal size, arranged opposite each other.[9][12]

-

For Rats: Arms are typically 50 cm long x 10 cm wide, with closed arm walls 40 cm high.

-

For Mice: Arms are typically 30 cm long x 5 cm wide, with closed arm walls 15 cm high.[13]

-

-

Procedure:

-

Administer diazepam hydrochloride (1-3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.[11][14][15]

-

Place the animal gently onto the central platform of the maze, facing one of the open arms.[8]

-

Allow the animal to explore the maze for a 5-minute session.[8]

-

Record the session using a video camera positioned above the maze.

-

-

Parameters Measured:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

Stretch-attend postures (risk assessment behavior).[14]

-

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related behaviors in rodents in a novel environment.[16][17] Anxious animals tend to stay close to the walls (thigmotaxis), while animals treated with anxiolytics like diazepam spend more time in the center of the arena.[17][18]

Protocol:

-

Apparatus: A square arena with high walls to prevent escape.

-

For Rats: Typically 100 cm x 100 cm with 40 cm high walls.

-

For Mice: Typically 50 cm x 50 cm with 30 cm high walls.

-

-

Procedure:

-

Administer this compound (1-3 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[14]

-

Gently place the animal in the center or a corner of the open field.

-

Allow the animal to explore freely for 5-10 minutes.

-

Record the session using an overhead video camera and tracking software.

-

-

Parameters Measured:

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[20][21] Anxiolytic drugs increase the time spent in the light compartment.[22][23]

Protocol:

-

Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.[20] The compartments are connected by a small opening.

-

For Mice: A common size is 45 cm x 27 cm x 27 cm, with the dark compartment comprising one-third of the total area.[24]

-

-

Procedure:

-

Administer this compound (1-3 mg/kg, i.p.) or vehicle 30 minutes before the test.[22]

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for 5-10 minutes.

-

Behavior is recorded and scored using a video tracking system.

-

-

Parameters Measured:

Data Presentation: Expected Effects of Diazepam

The following tables summarize the typical anxiolytic effects of diazepam in the described models. Values represent generalized outcomes and may vary based on species, strain, and specific laboratory conditions.

Table 1: Elevated Plus Maze (EPM) - Representative Data

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Locomotion |

| Vehicle | - | ⬇ | ⬇ | Normal |

| Diazepam | 1.0 - 1.5 | ⬆[10][24] | ⬆[25] | Normal/Slight ⬇ |

| Diazepam | > 2.0 | ↔ or ⬇ (due to sedation)[10][26] | ↔ or ⬇ | ⬇[14][26] |

⬆ = Increase, ⬇ = Decrease, ↔ = No significant change

Table 2: Open Field Test (OFT) - Representative Data

| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Distance Traveled |

| Vehicle | - | ⬇ | ⬇ | Normal |

| Diazepam | 1.0 - 1.5 | ⬆[18] | ⬆ | Normal/Slight ⬇[16] |

| Diazepam | > 2.0 | ↔ or ⬇ | ↔ or ⬇ | ⬇ (sedation)[14][26] |

⬆ = Increase, ⬇ = Decrease, ↔ = No significant change

Table 3: Light-Dark Box Test - Representative Data

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s) | Transitions | Total Locomotion |

| Vehicle | - | ⬇ | ⬇ | Normal |

| Diazepam | 1.0 - 2.0 | ⬆[22][24] | ⬆ | Normal/Slight ⬇ |

| Diazepam | > 2.0 | ↔ or ⬇ | ↔ or ⬇ | ⬇ (sedation)[22] |

⬆ = Increase, ⬇ = Decrease, ↔ = No significant change

Important Considerations

-

Dose-Response: It is crucial to establish a dose-response curve for diazepam. While lower doses (e.g., 1-2 mg/kg) typically produce anxiolytic effects, higher doses can cause sedation, which may confound the results by reducing overall motor activity.[10][26][27]

-

Strain and Sex Differences: The behavioral response to diazepam can vary between different rodent strains and sexes.[11][23] These variables should be consistent within an experiment.

-

Habituation: Animals should be acclimated to the testing room for at least one hour before the experiment to reduce novelty-induced stress.[23] The behavioral tests themselves rely on novelty, so animals should only be tested once in each apparatus.[23]

-

Environment: Lighting conditions, noise levels, and handling procedures should be standardized across all test sessions to ensure consistency and reliability.[8]

References

- 1. Diazepam - Wikipedia [en.wikipedia.org]

- 2. api.upums.ac.in [api.upums.ac.in]

- 3. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]

- 4. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]

- 5. What is the mechanism of Diazepam? [synapse.patsnap.com]

- 6. ClinPGx [clinpgx.org]

- 7. droracle.ai [droracle.ai]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]

- 16. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. maze.conductscience.com [maze.conductscience.com]

- 20. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. conductscience.com [conductscience.com]

- 24. neurofit.com [neurofit.com]

- 25. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

Diazepam hydrochloride for inducing experimental seizures in rodents

Correction of Premise and Refined Application Focus

It is critical to clarify a fundamental pharmacological principle before proceeding. The user's request to use diazepam hydrochloride for inducing experimental seizures is based on a misunderstanding of its mechanism of action. Diazepam is a benzodiazepine, a class of drugs that are potent anticonvulsants . It functions by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which suppresses neuronal excitability. Therefore, diazepam is used to treat or prevent seizures , not to cause them.

This document will address the likely intent of the user, which is to understand how diazepam is used within the context of experimental seizure models. The following application notes and protocols will detail a standard method for inducing seizures in rodents using a well-established chemical convulsant, Pentylenetetrazol (PTZ) . It will then describe the proper application of diazepam within this model as a positive control for anticonvulsant activity. This corrected approach provides a scientifically valid and widely used framework for seizure research involving diazepam.

Application Notes: The PTZ-Induced Seizure Model for Evaluating Anticonvulsant Drugs

The Pentylenetetrazol (PTZ) kindling model is a widely used preclinical screening method for assessing the efficacy of anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that lowers the seizure threshold. Acute administration of a convulsive dose of PTZ reliably induces clonic seizures in rodents. The model is particularly valuable for identifying compounds effective against generalized myoclonic and absence seizures.

Diazepam serves as a benchmark positive control in this model due to its robust and well-characterized anticonvulsant properties. By administering diazepam prior to the PTZ challenge, researchers can demonstrate the ability of a known anticonvulsant to prevent or delay the onset of seizures, providing a standard against which novel therapeutic agents can be compared. Key parameters measured include the latency to the first seizure, the duration of the seizure, and the severity of the seizure, often scored using a standardized scale like the Racine scale.

Experimental Protocols

Protocol 1: Acute PTZ-Induced Seizure Induction in Mice

This protocol outlines the procedure for inducing acute seizures using a single high dose of PTZ.

Materials:

-

Pentylenetetrazol (PTZ)

-

Sterile Saline (0.9% NaCl)

-

This compound

-

Vehicle for Diazepam (e.g., saline with 10% Tween 80)

-

Male Swiss albino mice (20-25 g)

-

Syringes (1 mL) with appropriate needles (e.g., 27G)

-

Observation chambers (e.g., clear Plexiglas cages)

-

Timer

Procedure:

-

Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

-

Drug Preparation:

-

Prepare a PTZ solution (e.g., 60 mg/mL) in sterile saline.

-

Prepare a diazepam solution (e.g., 1 mg/mL) in the appropriate vehicle. Doses are often calculated based on the animal's body weight.

-

-

Animal Groups: Divide animals into at least three groups:

-

Control Group: Receives vehicle followed by saline.

-

PTZ Group: Receives vehicle followed by PTZ.

-

Diazepam Group: Receives diazepam (e.g., 1-5 mg/kg, intraperitoneally) followed by PTZ.

-

-

Administration:

-

Administer the vehicle or diazepam via intraperitoneal (i.p.) injection.

-

Wait for the appropriate pre-treatment time (typically 30 minutes for diazepam).

-

Administer PTZ (e.g., 60 mg/kg, i.p.) to the PTZ and Diazepam groups. Administer an equivalent volume of saline to the Control Group.

-

-

Observation:

-

Immediately after PTZ injection, place the mouse in an individual observation chamber.

-

Start a timer and observe the animal continuously for 30 minutes.

-

Record the latency (time to onset) of the first myoclonic jerk and the first generalized clonic seizure.

-

Score the seizure severity using the Racine scale (see Table 1).

-

Data Presentation: Quantitative Outcomes

The following tables summarize typical parameters and scoring systems used in PTZ-induced seizure studies.

Table 1: Racine Scale for Seizure Severity Scoring

| Score | Behavioral Manifestation |

| 0 | No response |

| 1 | Ear and facial twitching |

| 2 | Myoclonic jerks without upright posture |

| 3 | Myoclonic jerks, upright posture with bilateral forelimb clonus |

| 4 | Clonic-tonic seizures, loss of posture |

| 5 | Generalized clonic-tonic seizures, loss of posture and death |

Table 2: Example Dosing and Administration Parameters

| Compound | Animal Model | Route of Administration | Typical Dose Range | Pre-treatment Time before PTZ |

| PTZ | Mouse | Intraperitoneal (i.p.) | 40 - 85 mg/kg | N/A |

| Diazepam (DZP) | Mouse | Intraperitoneal (i.p.) | 0.5 - 5 mg/kg | 30 minutes |

| PTZ | Rat | Intraperitoneal (i.p.) | 35 - 70 mg/kg | N/A |

| Diazepam (DZP) | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | 30 minutes |

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the underlying pharmacological mechanisms.

Caption: Experimental workflow for the PTZ-induced seizure model.

Caption: Opposing mechanisms of Diazepam and PTZ at the GABA-A receptor.

Application Notes and Protocols for the Preparation of Diazepam Hydrochloride Standard Solution for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepam, a benzodiazepine, is widely used for its anxiolytic, sedative, and anticonvulsant properties. Accurate and precise quantification of diazepam in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and commonly employed analytical technique for this purpose. The preparation of an accurate and stable standard solution of diazepam is a critical prerequisite for reliable HPLC analysis.

This document provides a detailed protocol for the preparation of a diazepam hydrochloride standard solution. While the user specified this compound, it is important to note that official pharmacopeial methods, such as the United States Pharmacopeia (USP), utilize the diazepam reference standard (the free base) for these preparations. Diazepam itself is soluble in methanol (B129727), the recommended solvent.[1] The hydrochloride salt form is generally used to enhance aqueous solubility, a factor that is less critical when using an organic solvent like methanol. The following protocols are based on established methods for diazepam analysis.

Experimental Protocols

Materials and Reagents

-

Diazepam Reference Standard (RS) (e.g., USP Diazepam RS)

-

Methanol (HPLC grade or higher)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Preparation of Standard Stock Solution

A common concentration for a diazepam standard stock solution is 200 µg/mL.[2]

-